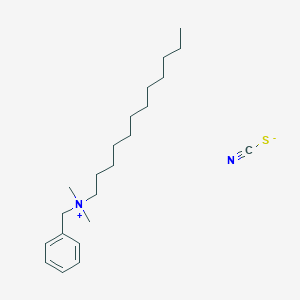

Benzyldodecyldimethylammonium thiocyanate

Description

Benzyldodecyldimethylammonium thiocyanate is a quaternary ammonium compound (QAC) characterized by a benzyl group, a dodecyl alkyl chain, and a thiocyanate (SCN⁻) counterion. QACs are widely used as surfactants, disinfectants, and antimicrobial agents due to their cationic nature and ability to disrupt microbial membranes. While the chloride analog (Benzyldimethyldodecylammonium Chloride) is well-documented in safety data sheets (SDS) , the thiocyanate variant distinguishes itself through its anion, which may alter solubility, biological activity, and environmental behavior. This article provides a comparative analysis of this compound with structurally similar QACs, emphasizing physicochemical properties, efficacy, and regulatory considerations.

Properties

CAS No. |

85909-51-9 |

|---|---|

Molecular Formula |

C22H38N2S |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

benzyl-dodecyl-dimethylazanium;thiocyanate |

InChI |

InChI=1S/C21H38N.CHNS/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;2-1-3/h13-15,17-18H,4-12,16,19-20H2,1-3H3;3H/q+1;/p-1 |

InChI Key |

FYNVMNJSYWEFFH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyldodecyldimethylammonium thiocyanate typically involves the reaction of benzyldodecyldimethylammonium chloride with potassium thiocyanate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Benzyldodecyldimethylammonium thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides and sulfones.

Reduction Reactions: Reduction can lead to the formation of thiols and other reduced sulfur compounds.

Common Reagents and Conditions:

Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Various substituted ammonium thiocyanates.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Scientific Research Applications

Benzyldodecyldimethylammonium thiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membranes due to its surfactant properties.

Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry: Utilized in formulations of cleaning agents, detergents, and personal care products.

Mechanism of Action

The mechanism of action of benzyldodecyldimethylammonium thiocyanate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This action is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure .

Comparison with Similar Compounds

Key Insights :

- Thiocyanate’s lower thermal stability limits high-temperature applications compared to chloride analogs .

- Enhanced solubility in organic solvents due to SCN⁻’s polarizability .

Antimicrobial Efficacy

Thiocyanate-containing QACs exhibit broad-spectrum antimicrobial activity. Comparative studies suggest:

- Minimum Inhibitory Concentration (MIC) :

- Mechanism : Thiocyanate may synergize with the cationic moiety to penetrate biofilms more effectively due to its smaller ionic radius and stronger membrane disruption .

Toxicity and Regulatory Considerations

Notes:

Biological Activity

Benzyldodecyldimethylammonium thiocyanate (BDMAT) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores the biochemical mechanisms, therapeutic potential, and various biological effects of BDMAT, supported by relevant research findings and case studies.

Chemical Structure and Properties

BDMAT is a cationic surfactant characterized by a long hydrophobic dodecyl chain and a positively charged ammonium group. Its chemical structure can be represented as follows:

- Chemical Formula: C₁₈H₃₈N₃S

- Molecular Weight: 318.49 g/mol

Mechanisms of Biological Activity

BDMAT exhibits its biological effects primarily through its interactions with cell membranes and microbial cells. The following mechanisms have been identified:

- Membrane Disruption: BDMAT can integrate into microbial membranes, leading to increased permeability and eventual cell lysis. This property is significant in its antimicrobial action against various pathogens.

- Antimicrobial Action: The compound shows efficacy against a range of bacteria and fungi. Studies indicate that BDMAT can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species.

- Biofilm Inhibition: BDMAT has been shown to disrupt biofilm formation, which is crucial in chronic infections. This disruption enhances the susceptibility of biofilm-associated pathogens to antibiotics.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of BDMAT against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, revealing that BDMAT was effective at concentrations as low as 16 µg/mL for S. aureus and 32 µg/mL for E. coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Cytotoxicity Studies

Research assessing the cytotoxic effects of BDMAT on mammalian cells indicated that while it effectively kills microbial cells, it also presents a risk to human cells at higher concentrations. The study found that concentrations above 100 µg/mL led to significant cytotoxicity in human epithelial cells .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

Therapeutic Potential

The dual nature of BDMAT as both an antimicrobial agent and a potential cytotoxin raises important considerations for its therapeutic use. Its application in clinical settings may be beneficial for treating infections caused by resistant strains of bacteria, particularly when used in conjunction with other antibiotics to mitigate resistance development.

Clinical Applications

- Topical Antiseptics: Due to its strong antimicrobial properties, BDMAT is being explored as an active ingredient in topical antiseptic formulations.

- Wound Care: Its ability to prevent biofilm formation makes it a candidate for use in wound dressings, particularly for chronic wounds prone to infection.

- Dental Applications: BDMAT's effectiveness against oral pathogens suggests potential use in dental care products aimed at reducing plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.